4-Propyl-1H-pyrazol-3-amine

Übersicht

Beschreibung

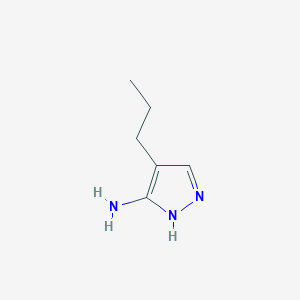

4-Propyl-1H-pyrazol-3-amine: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a propyl group at the 4-position and an amino group at the 5-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-ketonitriles or α,β-unsaturated aldehydes . The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under reflux conditions. For example, the reaction of propylhydrazine with ethyl acetoacetate followed by cyclization yields this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activities. A study by Selvam et al. synthesized a series of pyrazole derivatives, including 4-propyl-1H-pyrazol-3-amine, demonstrating promising inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone .

Case Study:

A specific derivative was tested in a carrageenan-induced rat paw edema model, showing a reduction in inflammation comparable to ibuprofen .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Burguete et al. reported that certain pyrazole derivatives exhibited activity against Mycobacterium tuberculosis and common bacterial strains such as E. coli and Staphylococcus aureus, with some compounds showing inhibition at low concentrations .

Case Study:

In vitro testing revealed that this compound derivatives inhibited microbial growth effectively, suggesting their potential use in treating infections .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The compound has shown efficacy against different cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Case Study:

Wei et al. conducted a study on the anticancer efficacy of several pyrazole derivatives, including this compound, demonstrating significant cytotoxic effects on tumor cell lines . The mechanism involved apoptosis induction and cell cycle arrest.

Wirkmechanismus

The mechanism of action of 4-Propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects . The exact molecular pathways and targets depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

4-Propyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

4-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a propyl group.

4-ethyl-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a propyl group.

5-amino-1H-pyrazole: Lacks the propyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Biologische Aktivität

4-Propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a propyl group at the 4-position and an amino group at the 5-position of the pyrazole ring. Pyrazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. Research indicates that compounds in this class can exhibit antimicrobial, anti-inflammatory, and anticancer properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Targets:

- Enzymes: It has been shown to act as a ligand for various enzymes such as p38 MAPK and cyclooxygenases (COX), influencing pathways related to inflammation and cell growth .

- Kinases: The compound may inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .

Biochemical Pathways:

The compound influences several key biochemical pathways:

- Inflammation: It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

- Apoptosis: It promotes apoptosis in cancer cells through various signaling pathways, contributing to its anticancer effects .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains at specific concentrations .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can significantly reduce the levels of inflammatory markers in cell cultures, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Here are some notable findings:

| Study | Compound Tested | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|---|

| Abadi et al. | Various pyrazole derivatives | A549 | 26 | Significant growth inhibition observed |

| Fan et al. | 1-(2′-hydroxypropyl)-pyrazole derivatives | A549 | 25 | Induced CDK2 inhibition and G0/G1 phase arrest |

| Inceler et al. | Diarylpyrazole derivatives | Raji, HL60 | 25.2 - 28.3 | Notable GI50 values indicating cytotoxicity |

These studies collectively suggest that this compound may serve as a promising candidate for developing new anticancer therapies .

Case Studies

Case Study 1: Anticancer Efficacy

A study by Wei et al. focused on a series of pyrazole derivatives, including this compound, which exhibited potent anticancer activity against A549 lung cancer cells. The IC50 value was determined to be approximately 26 µM, indicating effective inhibition of cell growth .

Case Study 2: Anti-inflammatory Effects

Research conducted by Selvam et al. assessed the anti-inflammatory properties of pyrazole derivatives, including 4-propyl variants. The results showed significant inhibition of TNF-α and IL-6 production in vitro, suggesting potential applications in treating inflammatory disorders .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Mechanistic Studies: Further elucidating the precise mechanisms through which this compound exerts its effects on various biological targets.

- In Vivo Studies: Conducting animal model studies to evaluate the efficacy and safety profile of this compound in therapeutic settings.

- Synthetic Modifications: Exploring structural modifications to enhance potency and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Propyl-1H-pyrazol-3-amine, and how are intermediates characterized?

A common method involves cyclocondensation of hydrazine derivatives with β-ketonitriles or propiolic acid derivatives. For example, 3-aryl-2-(aminomethylen)-propannitriles can react with hydrazinium salts in alcoholic solvents (e.g., methanol or ethanol) under reflux to yield 4-substituted pyrazol-3-amines. Key intermediates are characterized via H NMR, C NMR, IR spectroscopy, and mass spectrometry (EI-MS) to confirm regioselectivity and purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : H NMR resolves proton environments (e.g., pyrazole ring protons at δ 5.5–6.5 ppm; propyl chain protons at δ 0.8–1.6 ppm). C NMR confirms carbon frameworks, including the pyrazole ring (C-3 amine at ~150 ppm) and propyl carbons.

- X-ray crystallography : Used to resolve tautomeric forms (e.g., 1H vs. 2H tautomers) and substituent positioning, as demonstrated for fluorophenyl-pyridinyl analogs .

Q. What pharmacological activities have been reported for structurally related pyrazol-3-amines?

Derivatives like 4-arylmethyl-1H-pyrazol-3-amines show antibacterial and anxiolytic activity in preclinical studies. However, structure-activity relationships (SAR) for 4-propyl analogs require further validation via in vitro assays (e.g., MIC testing for antimicrobial activity) and receptor-binding studies .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directing groups : Use electron-withdrawing substituents (e.g., nitro or carbonyl groups) to guide cyclization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may favor specific tautomers.

- Catalytic systems : Copper(I) bromide or cesium carbonate improves coupling efficiency in multi-step syntheses, as seen in N-cyclopropyl derivatives .

Q. How do crystallographic data resolve contradictions in tautomeric or substituent positioning?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural assignment. For example:

- In 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, SC-XRD confirmed the 1H-pyrazole tautomer and spatial orientation of substituents (bond angles: α = 79.9°, β = 78.7°) .

- Comparative analysis of derivatives with halogens (e.g., Cl, F) reveals steric effects on crystal packing and hydrogen-bonding networks .

Q. What methodologies optimize reaction yields for this compound derivatives?

- Temperature control : Reflux in xylene (140–150°C) improves cyclization efficiency for aroyl-pyrrole derivatives .

- Purification : Recrystallization from methanol or ethanol enhances purity (>95%), as validated by HPLC and melting point consistency .

- Catalyst screening : Palladium or copper catalysts enhance cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. How can computational methods complement experimental data in analyzing tautomeric equilibria?

Density functional theory (DFT) calculations predict energy differences between tautomers (e.g., 1H vs. 2H forms). Pairing DFT with H NMR titration (in DMSO-d6/CDCl3) quantifies tautomeric ratios and solvent effects, as shown for hydroxyethyl-substituted pyrazoles .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity data across structurally similar analogs?

- SAR studies : Systematically vary substituents (e.g., propyl vs. ethyl chains) and assess activity. For example, 4-propyl analogs may exhibit enhanced lipophilicity (logP >2.5) compared to methyl derivatives, affecting membrane permeability .

- Meta-analysis : Compare bioassay results across studies while controlling for variables like cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays) .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

| Parameter | Optimal Conditions | References |

|---|---|---|

| Solvent | Methanol/Ethanol (reflux) | |

| Catalysts | CuBr, CsCO | |

| Reaction Time | 24–48 hours | |

| Yield Range | 65–75% |

Table 2. Structural Analysis Techniques

| Technique | Application | References |

|---|---|---|

| SC-XRD | Tautomer confirmation, bond angles | |

| H/C NMR | Substituent assignment, purity | |

| HRMS (ESI) | Molecular weight validation |

Eigenschaften

IUPAC Name |

4-propyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-5-4-8-9-6(5)7/h4H,2-3H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIAITMRGNSLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.